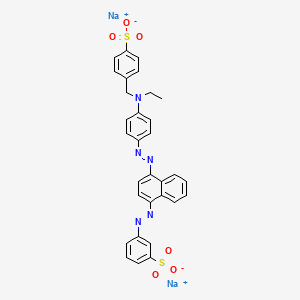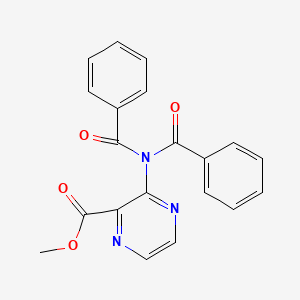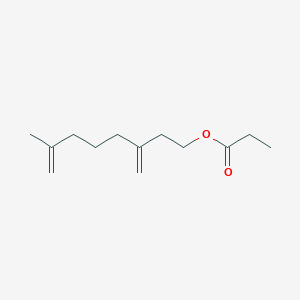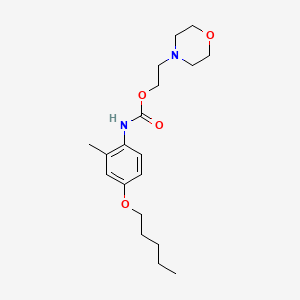![molecular formula C27H24Cl2O4S B13782977 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25154-01-2](/img/structure/B13782977.png)
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are two distinct chemical compounds.
Vorbereitungsmethoden
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The synthesis of 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene typically involves the sulfonylation of chlorobenzene derivatives. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonylating agents .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, or bisphenol A, is industrially produced through the condensation of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid .
Analyse Chemischer Reaktionen
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, especially due to the presence of electron-withdrawing sulfonyl and chloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Industrial Applications: Employed in the production of dyes, pigments, and other industrial chemicals.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer Industry: Widely used in the production of polycarbonate plastics and epoxy resins.
Medical Research: Studied for its endocrine-disrupting properties and potential health effects.
Wirkmechanismus
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The mechanism of action involves its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A interacts with estrogen receptors, mimicking the action of estrogen and potentially disrupting endocrine functions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Similar Compounds: Bis(4-chlorophenyl)sulfone, 4-Chlorodiphenyl sulfone.
Uniqueness: The presence of both chloro and sulfonyl groups makes it highly reactive and useful in various chemical syntheses.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Eigenschaften
CAS-Nummer |
25154-01-2 |
|---|---|
Molekularformel |
C27H24Cl2O4S |
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
1-chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C12H8Cl2O2S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8H |
InChI-Schlüssel |
IQNPTYXQCJVNHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Verwandte CAS-Nummern |
25154-01-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)










![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
